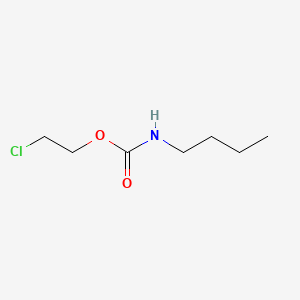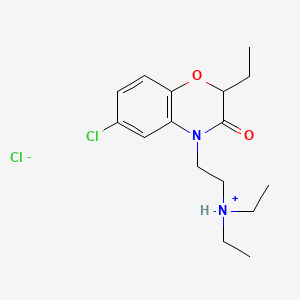
4H-1,4-Benzoxazin-3-one, 2,3-dihydro-6-chloro-4-(2-diethylaminoethyl)-2-ethyl-, hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4H-1,4-Benzoxazin-3-one, 2,3-dihydro-6-chloro-4-(2-diethylaminoethyl)-2-ethyl-, hydrochloride is a synthetic organic compound. It belongs to the class of benzoxazines, which are known for their diverse biological activities and applications in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4H-1,4-Benzoxazin-3-one derivatives typically involves the cyclization of appropriate precursors under specific conditions. For this compound, the synthesis might involve:
Starting Materials: Appropriate substituted anilines and chloroacetyl chloride.
Reaction Conditions: Cyclization in the presence of a base such as sodium hydroxide or potassium carbonate.
Purification: Recrystallization or chromatographic techniques to purify the final product.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route for large-scale production. This includes:
Batch or Continuous Flow Processes: Depending on the scale and efficiency required.
Catalysts and Solvents: Use of specific catalysts and solvents to enhance yield and purity.
Quality Control: Rigorous quality control measures to ensure consistency and safety of the product.
化学反应分析
Types of Reactions
4H-1,4-Benzoxazin-3-one derivatives can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms using oxidizing agents like potassium permanganate.
Reduction: Reduction to amines or other reduced forms using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could yield amines.
科学研究应用
4H-1,4-Benzoxazin-3-one derivatives have a wide range of applications in scientific research, including:
Chemistry: Used as intermediates in the synthesis of more complex molecules.
Biology: Studied for their potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for their potential therapeutic effects in various diseases.
Industry: Used in the development of new materials or as additives in various industrial processes.
作用机制
The mechanism of action of 4H-1,4-Benzoxazin-3-one derivatives involves interaction with specific molecular targets and pathways. This might include:
Molecular Targets: Enzymes, receptors, or other proteins.
Pathways: Inhibition or activation of specific biochemical pathways, leading to the desired biological effect.
相似化合物的比较
Similar Compounds
4H-1,4-Benzoxazin-3-one: The parent compound with similar core structure.
6-Chloro-4H-1,4-Benzoxazin-3-one: A closely related derivative with a chlorine substituent.
2-Ethyl-4H-1,4-Benzoxazin-3-one: Another derivative with an ethyl group.
Uniqueness
4H-1,4-Benzoxazin-3-one, 2,3-dihydro-6-chloro-4-(2-diethylaminoethyl)-2-ethyl-, hydrochloride is unique due to its specific substituents, which may confer distinct biological activities or chemical properties compared to other similar compounds.
属性
CAS 编号 |
57462-63-2 |
|---|---|
分子式 |
C16H24Cl2N2O2 |
分子量 |
347.3 g/mol |
IUPAC 名称 |
2-(6-chloro-2-ethyl-3-oxo-1,4-benzoxazin-4-yl)ethyl-diethylazanium;chloride |
InChI |
InChI=1S/C16H23ClN2O2.ClH/c1-4-14-16(20)19(10-9-18(5-2)6-3)13-11-12(17)7-8-15(13)21-14;/h7-8,11,14H,4-6,9-10H2,1-3H3;1H |
InChI 键 |
SOICWIOBKAGQQJ-UHFFFAOYSA-N |
规范 SMILES |
CCC1C(=O)N(C2=C(O1)C=CC(=C2)Cl)CC[NH+](CC)CC.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



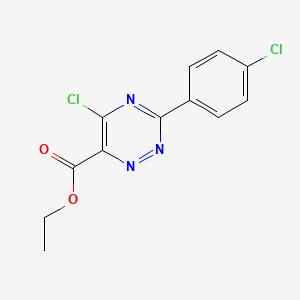
![(1S,10BR)-1-Methyl-1,2,3,4,6,10B-hexahydropyrazino[2,1-A]isoindole](/img/structure/B13755035.png)
![(E)-[4-(trifluoromethoxy)phenyl]methylidenehydrazine](/img/structure/B13755047.png)
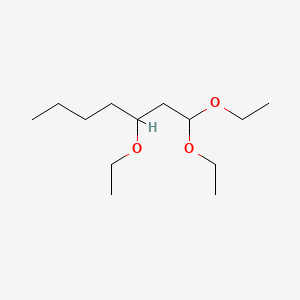
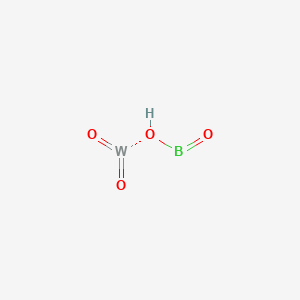

![N-[[5-(4-chlorophenyl)-2-furanyl]methylene]Ethanamine](/img/structure/B13755071.png)
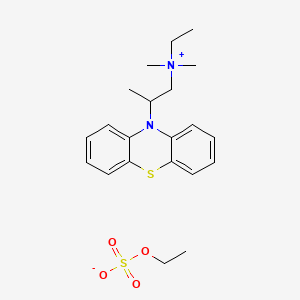
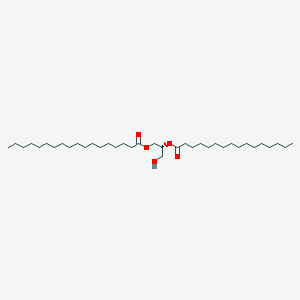

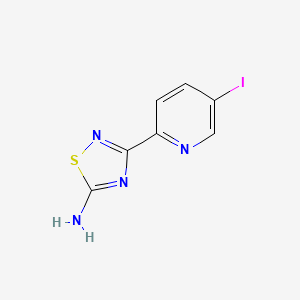
![9-[2-Hydroxy-3-[(2-hydroxyethyl)thio]propoxy]-7,11-dioxa-3,15-dithiaheptadecane-1,5,13,17-tetrol](/img/structure/B13755105.png)
